molecular formula C17H21N5O3 B5345011 methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate

methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate

Cat. No. B5345011
M. Wt: 343.4 g/mol
InChI Key: AALAZURCSKWJRU-UHFFFAOYSA-N
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Description

Methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate, also known as MPPTB, is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate involves its interaction with cellular targets, including topoisomerase II and various signaling pathways. Studies have shown that this compound binds to the ATP-binding site of topoisomerase II, inhibiting its activity and leading to DNA damage and apoptosis (3). This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival (5). Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer (4).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of topoisomerase II activity, and inhibition of inflammatory cytokine production. Additionally, this compound has been shown to have antitumor effects in animal models (6). However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

Methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate has several advantages for laboratory experiments, including its potential as an anticancer agent and anti-inflammatory agent. Additionally, this compound has been shown to have low toxicity in animal models (6). However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. Additionally, this compound could be studied for its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate involves a multi-step process that begins with the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This intermediate is then reacted with 2-amino-4,6-dichloro-1,3,5-triazine to form 4-(2,4-dichloro-6-triazinyl)aminobenzoic acid. The final step involves the reaction of this intermediate with piperidine and methyl alcohol to form this compound (1).

Scientific Research Applications

Methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death (2). This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair (3). Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines (4).

properties

IUPAC Name

methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-15(23)12-5-7-13(8-6-12)25-11-14-19-16(18)21-17(20-14)22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALAZURCSKWJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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